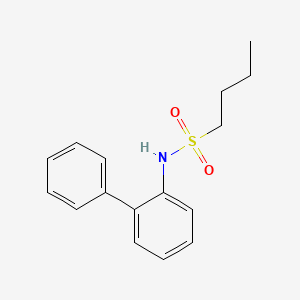
2-(2,4-dimethylphenyl)-N-(2-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethylphenyl)-N-(2-methoxybenzyl)acetamide, also known as DMBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMBA is a member of the acetamide class of compounds and is known for its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 2-(2,4-dimethylphenyl)-N-(2-methoxybenzyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is involved in the production of prostaglandins, a group of compounds that play a role in inflammation and pain. This compound has also been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. This compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases. In addition, this compound has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2,4-dimethylphenyl)-N-(2-methoxybenzyl)acetamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of future directions for the study of 2-(2,4-dimethylphenyl)-N-(2-methoxybenzyl)acetamide. One area of research is the development of new drugs based on the structure of this compound. Researchers are also interested in further understanding the mechanism of action of this compound and its potential applications in the treatment of various diseases. In addition, there is interest in developing new methods for synthesizing this compound that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of 2-(2,4-dimethylphenyl)-N-(2-methoxybenzyl)acetamide involves the reaction of 2,4-dimethylbenzaldehyde with 2-methoxybenzylamine in the presence of acetic anhydride and an acid catalyst. The resulting product is then treated with acetic acid and acetic anhydride to form this compound. This method has been optimized over the years to increase the yield and purity of this compound.
Applications De Recherche Scientifique
2-(2,4-dimethylphenyl)-N-(2-methoxybenzyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. This compound has also been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-8-9-15(14(2)10-13)11-18(20)19-12-16-6-4-5-7-17(16)21-3/h4-10H,11-12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIOGWJDLZIQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NCC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329333.png)

![4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylsulfonyl)-5-methyl-2,1,3-benzothiadiazole](/img/structure/B5329344.png)
![{1-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B5329349.png)
![3-[(dimethylamino)methyl]-1-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-pyrrolidinol](/img/structure/B5329356.png)
![1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5329363.png)
![(3S*,5S*)-5-[(cyclopropylamino)carbonyl]-1-[(3-methyl-1-benzothien-2-yl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5329366.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5329378.png)

![N-cyclopropyl-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5329401.png)
![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5329403.png)

![3-(benzylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329425.png)
![3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5329435.png)